3,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Overview
Description
3,5-Dichloro-2-(difluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H4Cl2F2O2. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 3,5-dichlorobenzaldehyde with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 3,5-dichloro-2-(difluoromethoxy)benzoic acid.
Reduction: Formation of 3,5-dichloro-2-(difluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs with specific therapeutic targets.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- 3,5-Dichloro-2-methoxybenzaldehyde
- 3,5-Dichloro-2-(trifluoromethoxy)benzaldehyde
- 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde
Comparison: 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQNUKUULYBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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